molecular formula C20H24N6O3 B2716367 8-(3-((2-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923179-63-9

8-(3-((2-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Numéro de catalogue: B2716367
Numéro CAS: 923179-63-9
Poids moléculaire: 396.451
Clé InChI: DKNNGTIEQJHGAW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-(3-((2-Methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a tricyclic purine derivative characterized by an imidazo[2,1-f]purine-2,4-dione core. Key structural features include:

  • 1-, 3-, and 7-methyl substitutions: These alkyl groups enhance metabolic stability and receptor binding selectivity.
  • 8-position substitution: A 3-((2-methoxyphenyl)amino)propyl chain, which introduces a methoxy-substituted aryl amine moiety. This group is critical for modulating interactions with neurotransmitter receptors, such as serotonin (5-HT) and adenosine receptors (ARs) .

The compound’s design aligns with strategies to optimize ligand-receptor interactions, particularly for central nervous system (CNS) targets. Its structural framework is shared with several pharmacologically active analogs, making it a candidate for antidepressant, anxiolytic, or AR-modulating applications .

Propriétés

IUPAC Name

6-[3-(2-methoxyanilino)propyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-13-12-26-16-17(23(2)20(28)24(3)18(16)27)22-19(26)25(13)11-7-10-21-14-8-5-6-9-15(14)29-4/h5-6,8-9,12,21H,7,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNNGTIEQJHGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCNC4=CC=CC=C4OC)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

8-(3-((2-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has garnered attention for its potential biological activity. This compound features a unique structure that includes an imidazo[2,1-f]purine core and a methoxyphenyl group attached via an amino propyl chain.

  • Molecular Formula : C20_{20}H23_{23}N5_{5}O3_{3}
  • Molecular Weight : 393.43 g/mol
  • CAS Number : 923229-49-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate the activity of enzymes and receptors involved in critical pathways such as:

  • Signal Transduction : The compound may influence signaling pathways that regulate cellular responses.
  • Metabolic Regulation : It could play a role in the modulation of metabolic processes.
  • Gene Expression : Potentially affecting transcription factors that regulate gene expression.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Anti-inflammatory Activity : Initial studies suggest that it could reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha.
  • Anticancer Properties : There are indications that the compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

  • Anti-inflammatory Effects :
    • A study demonstrated that the compound significantly reduced levels of TNF-alpha in vitro, suggesting its potential as an anti-inflammatory agent .
    • Another research indicated modulation of NF-kB pathways, which are crucial in inflammatory responses .
  • Anticancer Activity :
    • In preclinical models, the compound showed promise in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells .
    • Mechanistic studies revealed that it may promote apoptosis through caspase activation pathways.
  • CNS Activity :
    • Research has explored its effects on central nervous system (CNS) receptors, indicating potential applications in treating neurological disorders .

Comparative Biological Activity Table

CompoundBiological ActivityReference
8-(3-((2-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purineAnti-inflammatory; Anticancer
5-MethylurapidilAntihypertensive; CNS effects
Imidazo[2,1-f]purine derivativesVarious biological activities

Applications De Recherche Scientifique

Pharmacological Applications

The compound has been studied for its potential use in treating various health conditions due to its interaction with biological systems.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Studies have shown that imidazo[2,1-f]purines can inhibit cancer cell proliferation by interfering with cellular signaling pathways. For instance, the compound's structural analogs have demonstrated the ability to inhibit protein kinases involved in cancer progression.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases.

Neuroprotective Properties

There is emerging evidence suggesting neuroprotective effects of this compound. It may help in mitigating neurodegenerative diseases by reducing oxidative stress and promoting neuronal survival.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of imidazo[2,1-f]purines could inhibit the growth of specific cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Inflammation Model : In a model of induced inflammation in rodents, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups.

Data Table: Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivityInhibition of cancer cell proliferation
Anti-inflammatory EffectsReduction in inflammatory markers
Neuroprotective EffectsMitigation of oxidative stress in neuronal cells

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Pharmacological Comparisons

Compound Name / ID Substituents (8-position) Receptor Affinity / Activity (Ki or IC50) Biological Effects Selectivity Profile
Target Compound 3-((2-Methoxyphenyl)amino)propyl Not explicitly reported (inference: 5-HT1A/ARs) Potential antidepressant/AR modulation Likely 5-HT1A/A3AR selectivity
Compound 73 1-Benzyl-7-methyl-3-propyl A3AR: Ki = 0.8 nM Adenosine receptor antagonism >6,250-fold selectivity over A1/A2A ARs
AZ-853 4-(4-(2-Fluorophenyl)piperazinyl)butyl 5-HT1A partial agonist (functional assays) Antidepressant (FST), brain-penetrant Minimal α1-adrenolytic effects
Compound 9 5-(4-(2-Fluorophenyl)piperazinyl)pentyl 5-HT1A/5-HT7 ligand; PDE4B/10A weak inhibition Antidepressant (FST), anxiolytic (vs. diazepam) High 5-HT1A/7 affinity; low PDE inhibition
Compound 6h N4-Phenylpiperazinylpropyl 5-HT1A: Ki = 5.6 nM Antidepressant (FST) >100-fold selectivity over 5-HT2A
Compound 5 Dihydroisoquinolinylbutyl 5-HT1A/D2 receptor binding; PDE4B/PDE10A inhibition Hybrid receptor/enzyme activity Moderate PDE4B1 inhibition (IC50 ~1 µM)

Key Findings

Receptor Selectivity and Potency

  • Adenosine Receptor (AR) Affinity: The imidazo[2,1-f]purine scaffold confers high A3AR affinity, as seen in Compound 73 (Ki = 0.8 nM), outperforming pyrrolo[2,1-f]purine analogs by 2–10-fold . The target compound’s 2-methoxyphenyl group may enhance AR subtype selectivity but requires empirical validation.
  • Serotonin Receptor Modulation :
    • 5-HT1A Agonism : AZ-853 and AZ-861 (arylpiperazinyl derivatives) exhibit potent 5-HT1A partial agonism, with AZ-861 showing stronger activity due to a 3-trifluoromethylphenyl group .
    • 5-HT7 Interaction : Compound 9 demonstrates dual 5-HT1A/5-HT7 binding, suggesting its anxiolytic effects may stem from broader serotonergic modulation .

Substituent Effects

  • 8-Position Chain Length : Elongated alkyl chains (e.g., pentyl in Compound 9) enhance 5-HT1A affinity but may reduce selectivity over 5-HT7 .
  • Aryl Group Modifications: 2-Methoxy vs. 2-Fluoro: The target compound’s 2-methoxyphenyl group may offer balanced lipophilicity and receptor engagement, whereas 2-fluoro substitution (Compound 9) improves metabolic stability . Piperazine vs. Aminoalkyl: Piperazinyl groups (AZ-853, Compound 6h) enhance 5-HT1A affinity but introduce α1-adrenergic side effects (e.g., hypotension in AZ-853) .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 8-(3-((2-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4-dione derivatives, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or Huisgen cycloaddition reactions. For example, derivatives with arylpiperazinylpropyl or amide groups are synthesized via coupling reactions under inert atmospheres, using tert-butanol/water mixtures and copper catalysts (e.g., CuI with sodium ascorbate) . Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) is used for purification, achieving yields of 49–55% . Optimization requires adjusting reaction time (3–24 hours), temperature (65°C for Huisgen reactions), and stoichiometric ratios of reactants .

Q. How can researchers confirm the structural integrity of this compound and its derivatives post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (e.g., δ 1.3–3.2 ppm for methyl groups, δ 6.8–7.5 ppm for aromatic protons) and ESI-MS (e.g., molecular ion peaks at m/z 522.39 for brominated analogs) . X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated for structurally similar purinediones .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization (using ethanol/water mixtures) are standard. For water-soluble analogs, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases improves purity (>95%) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at the 8-position) influence adenosine receptor binding affinity and selectivity?

  • Methodological Answer : SAR studies show that arylpiperazinylpropyl substituents enhance A₂A receptor antagonism, while 2-fluorophenoxyethyl groups improve water solubility without compromising affinity . Computational docking (e.g., AutoDock Vina) using PDB: 4UHR (adenosine A₂A receptor) can predict binding modes, validated via competitive radioligand assays (³H-ZM241385 displacement) .

Q. What computational strategies can predict regioselectivity in Huisgen cycloaddition reactions during derivative synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states to predict 1,4- vs. 1,5-regioisomer formation. Machine learning tools (e.g., ICReDD’s reaction path search algorithms) integrate quantum chemical data with experimental parameters (solvent polarity, temperature) to optimize reaction outcomes .

Q. How should researchers address contradictory solubility data reported for halogenated analogs (e.g., brominated derivatives)?

  • Methodological Answer : Contradictions arise from solvent polarity and crystallinity differences. Use Hansen solubility parameters (HSPiP software) to identify optimal solvents (e.g., DMSO for brominated analogs). Dynamic light scattering (DLS) quantifies aggregation tendencies in aqueous buffers .

Q. What analytical methods identify degradation products of this compound under accelerated stability conditions?

  • Methodological Answer : LC-MS/MS (ESI+ mode) detects hydrolytic degradation (e.g., cleavage of the imidazopurine ring at pH < 3). For oxidative degradation, use H₂O₂ stress testing coupled with HRMS to identify sulfoxide or N-oxide byproducts .

Methodological Recommendations

  • For contradictory biological data , validate assays using orthogonal methods (e.g., SPR vs. radioligand binding) .
  • To resolve synthetic scalability issues , adopt flow chemistry setups for Huisgen reactions, improving yield reproducibility .
  • For green chemistry compliance , replace tert-butanol with cyclopentyl methyl ether (CPME) in cycloaddition reactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.